methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate

Description

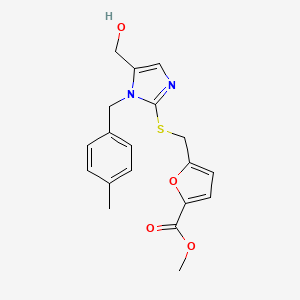

Methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core linked via a thioether bridge to a substituted imidazole moiety. The imidazole ring is functionalized with a hydroxymethyl group at position 5 and a 4-methylbenzyl group at position 1.

Properties

IUPAC Name |

methyl 5-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-13-3-5-14(6-4-13)10-21-15(11-22)9-20-19(21)26-12-16-7-8-17(25-16)18(23)24-2/h3-9,22H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIPXGSMQHDIHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(O3)C(=O)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole core, followed by introduction of the furan ring via a thioether linkage. The hydroxymethyl and methylbenzyl groups are then strategically incorporated using selective functionalization techniques. Reaction conditions often employ mild to moderate temperatures, with the use of catalysts to ensure efficient progression of the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would leverage scalable synthesis methods, potentially involving continuous flow chemistry to enhance yield and efficiency. Large-scale reactions would utilize automated systems to precisely control temperature, pressure, and reagent addition, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group under mild oxidizing conditions.

Reduction: : The compound can be reduced to form a range of derivatives, depending on the reducing agent used.

Substitution: : The furan and imidazole rings provide sites for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: : Various halogenating agents or nucleophiles can be used to achieve substitution reactions under controlled conditions.

Major Products Formed

The major products from these reactions often retain the core imidazole and furan structures, with variations in the side chains and functional groups, leading to a diverse range of derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, aiding in the exploration of new chemical reactions and pathways.

Biology

Its biological applications include acting as a precursor for compounds with potential therapeutic effects, particularly in areas related to antimicrobial and anti-inflammatory research.

Medicine

In medicine, derivatives of this compound are being investigated for their potential roles in drug development, particularly for diseases where imidazole and furan derivatives have shown efficacy.

Industry

In industrial applications, this compound can be utilized in the production of materials with specific properties, such as advanced polymers or specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The presence of the imidazole ring allows for strong binding interactions, while the furan ring contributes to the compound's overall stability and reactivity. The thioether linkage further modulates the compound's electronic properties, enhancing its ability to participate in various chemical and biological processes.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core motifs with several classes of bioactive molecules:

Key Distinctions :

- The hydroxymethyl group in the target compound enhances hydrophilicity compared to purely lipophilic analogs like fluorophenyl-thiazole derivatives .

- The 4-methylbenzyl group introduces steric bulk absent in simpler imidazolones, possibly affecting receptor binding .

Comparison with Analog Syntheses :

- Benzimidazole sulfonamides (e.g., ) use chlorosulfonation and ammonia substitution, whereas the target compound may require milder conditions for hydroxymethyl retention .

Crystallographic and Spectroscopic Data

While single-crystal data for the target compound are unavailable, isostructural thiazole-imidazole hybrids () exhibit planar conformations with fluorophenyl groups perpendicular to the core, a feature that could guide modeling of the 4-methylbenzyl orientation . NMR data for related compounds (e.g., 1H-NMR δ 7.2–8.1 ppm for aromatic protons) align with expected shifts for the target compound’s benzyl and furan moieties .

Biological Activity

Methyl 5-(((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate (CAS No. 899955-77-2) is a synthetic organic compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring fused with a furan ring, connected through a thioether linkage. The presence of hydroxymethyl and methylbenzyl substituents enhances its chemical reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 372.44 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Core : The initial step involves the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization with thiourea to form the imidazole derivative.

- Thioether Linkage : The imidazole compound is then reacted with a furan derivative to introduce the thioether linkage.

- Functionalization : Hydroxymethyl and methylbenzyl groups are introduced through selective functionalization techniques.

- Final Product Formation : The final product is obtained through esterification reactions under controlled conditions.

These synthetic routes allow for the production of the compound in both laboratory and industrial settings, utilizing automated systems for improved yield and consistency .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, including Staphylococcus aureus, it demonstrated minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL . This suggests significant potential for development as an antimicrobial agent.

Cytotoxicity

The compound has been evaluated for cytotoxic effects against cancer cell lines such as HeLa and HepG2. Preliminary findings indicate that it possesses cytotoxic properties, making it a candidate for further investigation in cancer therapy .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa | TBD | Cytotoxic |

| HepG2 | TBD | Cytotoxic |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Cell Signaling Pathways : It can influence signaling pathways within cells, potentially leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their overall biological effects .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Study on Antimicrobial Activity : A study highlighted the antimicrobial effects of the compound against both Gram-positive and Gram-negative bacteria, reinforcing its potential utility in treating infectious diseases .

- Cytotoxicity Assessment : Another investigation reported on the cytotoxicity profile against various cancer cell lines, suggesting that modifications to the structure could enhance potency against specific targets .

- Pharmacological Potential : The compound's unique chemical structure positions it as a promising lead in drug discovery, particularly for developing new antimicrobial or anticancer agents.

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the imidazole-thiol intermediate (e.g., via cyclization of thiourea derivatives with α-halo ketones under basic conditions). Potassium carbonate (K₂CO₃) in ethanol or DMF is commonly used to deprotonate thiols and facilitate nucleophilic substitution .

- Step 2: Thioether linkage formation between the imidazole-thiol and a furan-derived alkyl halide. Solvent polarity (e.g., DMF vs. acetonitrile) significantly impacts reaction kinetics and purity .

- Step 3: Esterification of the furan-carboxylic acid moiety using methanol and acid catalysis. Yield optimization requires anhydrous conditions to prevent hydrolysis .

Critical Parameter: Use of protecting groups (e.g., for hydroxymethyl) during intermediate steps to avoid side reactions .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the imidazole and furan rings. Key signals include the thioether methylene (δ 3.8–4.2 ppm) and furan carboxylate (δ 165–170 ppm in ¹³C) .

- HPLC-MS: Reverse-phase HPLC with C18 columns and ESI-MS detect impurities (e.g., unreacted intermediates) and verify molecular weight .

- IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) validate functional groups .

Basic: How does this compound’s solubility profile influence experimental design in biological assays?

Methodological Answer:

- Solubility: Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers. Pre-dissolution in DMSO followed by dilution in assay buffer (with <1% DMSO) is standard .

- Stability: Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). The thioether linkage is susceptible to oxidation; use antioxidants (e.g., ascorbic acid) in long-term studies .

Advanced: How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS. Hydrolysis of the ester group and oxidation of the thioether are common degradation pathways .

- Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines. Use amber vials if UV-Vis spectra indicate absorbance <400 nm .

Advanced: What structural features govern its biological activity, and how can SAR studies be optimized?

Methodological Answer:

- Key Substituents: The 4-methylbenzyl group enhances lipophilicity and membrane permeability, while the hydroxymethyl moiety may participate in hydrogen bonding with targets .

- SAR Optimization: Synthesize analogs with modified imidazole (e.g., replacing hydroxymethyl with halogen) or furan (e.g., substituting carboxylate with amide). Test against enzymatic targets (e.g., COX-1/2 inhibition assays) to correlate structure with IC₅₀ values .

Advanced: How should researchers address contradictions in reported synthetic yields or biological data?

Methodological Answer:

- Reproducibility Checks: Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst ratios. For example, K₂CO₃ particle size affects reaction efficiency in thioether formation .

- Biological Replicates: Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm activity. Contradictions may arise from assay-specific interference (e.g., compound autofluorescence) .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase). The thioether and carboxylate groups often anchor the compound in hydrophobic pockets .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Pay attention to solvent accessibility of the hydroxymethyl group .

Advanced: What are the potential off-target effects, and how can they be mitigated?

Methodological Answer:

- Selectivity Profiling: Screen against a panel of kinases or GPCRs using competitive binding assays. Off-target binding to cytochrome P450 enzymes is common with imidazole derivatives .

- Prodrug Design: Modify the carboxylate to a methyl ester prodrug, reducing off-target interactions until enzymatic cleavage occurs in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.